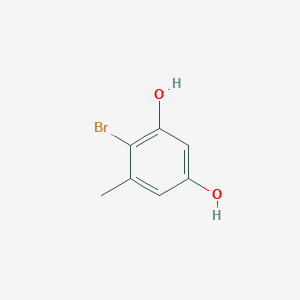

4-Bromo-5-methylbenzene-1,3-diol

Description

Contextual Significance of Halogenated Phenolic Compounds in Organic Synthesis

Halogenated phenolic compounds are of considerable importance in organic synthesis. The introduction of halogen atoms (F, Cl, Br, I) onto a phenol (B47542) ring significantly alters the molecule's electronic properties and reactivity. This modification can serve several purposes, including acting as a directing group for further substitutions, providing a reactive site for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, and imparting specific biological or material properties. researchgate.net The presence of a halogen, such as bromine, on a phenolic framework like 4-Bromo-5-methylbenzene-1,3-diol, makes it a valuable intermediate for constructing more complex molecular architectures. orgsyn.org These compounds are foundational in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Structural Classification and Nomenclature within Resorcinol (B1680541) Chemistry

Resorcinol, with the IUPAC name benzene-1,3-diol, is the parent compound of this family. orgsyn.orgwikipedia.org Its derivatives are named based on the substituents attached to the benzene (B151609) ring. For the compound in focus, the nomenclature "this compound" indicates a resorcinol core with a bromine atom at position 4 and a methyl group at position 5, relative to the hydroxyl groups at positions 1 and 3. An alternative, common name is 4-Bromo-5-methylresorcinol. A key isomer is 5-methylresorcinol, also known as orcinol, which serves as a likely precursor to the title compound. wikipedia.orgmatrix-fine-chemicals.com The precise positioning of these functional groups is critical as it dictates the molecule's steric and electronic characteristics, influencing its reactivity and potential applications.

Scope and Research Imperatives Pertaining to this compound

While the broader class of halogenated resorcinols is well-explored, this compound itself is a compound for which extensive public research is not widely available. Its primary role appears to be that of a specialized intermediate in organic synthesis. nih.gov Chemical suppliers note its use in the synthesis of phenanthrenes, a class of polycyclic aromatic hydrocarbons investigated for their antioxidant and anti-inflammatory activities. wikipedia.orgambeed.com However, specific, peer-reviewed studies detailing this application are not prominent, suggesting a gap in the public domain literature. The imperative for future research lies in the full characterization of this molecule, the development of efficient and regioselective synthesis protocols, and the exploration of its potential in medicinal chemistry and materials science, building upon the known applications of related resorcinol derivatives.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJLCZSVSWEONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188031 | |

| Record name | Resorcinol, 4-bromo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3446-04-6 | |

| Record name | Resorcinol, 4-bromo-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcinol, 4-bromo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Physicochemical Properties

The synthesis of 4-Bromo-5-methylbenzene-1,3-diol presents a challenge in regioselectivity. The logical precursor, 5-methylresorcinol (orcinol), contains a highly activated ring due to the two hydroxyl groups, which are strong ortho-para directors. Direct bromination is likely to yield a mixture of isomers, including 2-bromo, 4-bromo, 6-bromo, and polybrominated products. researchgate.net Achieving selective bromination at the C-4 position would likely require specialized methods, possibly involving protecting groups to temporarily block the more reactive sites (C-2 and C-6) before introducing the bromine atom. A documented procedure for the synthesis of the related compound 4-bromoresorcinol (B146125) involves the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation, illustrating a potential multi-step approach to control substituent placement. orgsyn.org

The physicochemical properties of this compound have been predicted and are available through chemical supplier databases. A summary of these properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂ | lookchem.com |

| Molecular Weight | 203.035 g/mol | lookchem.com |

| Boiling Point | 301.2°C at 760 mmHg | ambeed.com (Predicted) |

| Density | 1.709 g/cm³ | ambeed.com (Predicted) |

| Flash Point | 135.9°C | ambeed.com (Predicted) |

| CAS Number | 3446-04-6 | lookchem.com |

This table contains predicted data from chemical suppliers; experimental verification may vary.

Applications in Research and Development

Regioselective Halogenation Strategies on Resorcinol (B1680541) Derivatives

Resorcinol and its derivatives are highly activated aromatic systems due to the presence of two powerful electron-donating hydroxyl groups. This high reactivity presents a significant challenge for regioselective halogenation, as reactions can easily lead to a mixture of poly-halogenated products. wku.edustackexchange.com Therefore, controlling the reaction conditions and choosing the appropriate halogenating agent are critical for synthesizing a specific isomer like this compound from its precursor, 5-methylresorcinol (orcinol).

Direct Bromination Mechanisms and Regiocontrol

Direct bromination proceeds via an electrophilic aromatic substitution (SEAr) mechanism. msu.edu In this process, an electrophilic bromine species attacks the electron-rich π-system of the resorcinol ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. libretexts.orgresearchgate.net Aromaticity is subsequently restored by the loss of a proton from the site of attack. libretexts.org

For highly activated rings like phenols and resorcinols, molecular bromine (Br₂) can be used, often without the need for a Lewis acid catalyst that is typically required for less reactive rings like benzene. libretexts.orglibretexts.org However, the powerful activating nature of the hydroxyl groups makes the ring susceptible to over-bromination. nih.gov For example, the reaction of phenol (B47542) with bromine water readily yields 2,4,6-tribromophenol (B41969). stackexchange.com

To achieve selective monobromination of 5-methylresorcinol to form this compound, several strategies for regiocontrol are employed:

Solvent Choice: Using non-polar solvents such as carbon disulfide (CS₂) can temper the reactivity of the system compared to polar solvents like water, reducing the extent of ionization and helping to prevent polysubstitution. stackexchange.com

Stoichiometric Control: Carefully controlling the amount of the brominating agent to one equivalent is crucial to minimize the formation of di- and tri-brominated byproducts. beilstein-journals.org

Milder Reagents: N-Bromosuccinimide (NBS) is a widely used alternative to elemental bromine, offering milder reaction conditions and often improved regioselectivity. beilstein-journals.orgorganic-chemistry.org The selectivity of NBS can be further tuned by using various additives and solvent systems. For instance, highly regioselective bromination of activated aromatic compounds has been achieved using NBS in the presence of tetrabutylammonium (B224687) bromide. organic-chemistry.org

Table 1: Reagents and Conditions for Direct Bromination of Activated Arenes

| Brominating Agent | Catalyst/Solvent System | Typical Outcome | Reference |

|---|---|---|---|

| Br₂ | Water | Polysubstitution (e.g., 2,4,6-tribromophenol from phenol) | stackexchange.com |

| Br₂ | Carbon Disulfide (CS₂) | Mixture of ortho- and para-monobrominated products | stackexchange.com |

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Monobromination of even deactivated aromatics | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Tetrabutylammonium bromide | Highly regioselective monobromination of activated aromatics | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Dimethyl Sulfoxide (DMSO) | Efficient monobromination with HX (X=Br) as the bromine source | organic-chemistry.org |

Indirect Bromination Approaches via Pre-functionalization

When direct bromination fails to provide the desired regioselectivity, indirect methods involving the introduction and subsequent conversion of a functional group can be employed. These multi-step approaches offer precise control over the position of bromination.

Ipso-Substitution of Boronic Acids: A highly regioselective method involves the synthesis of an aryl boronic acid derivative, which can then be converted to the corresponding aryl bromide. The reaction of aryl boronic acids with N-bromosuccinimide (NBS) typically yields only the ipso-substituted product, where the bromine atom directly replaces the boronic acid group. organic-chemistry.org

Sandmeyer Reaction: This classic transformation allows for the introduction of a bromine atom via a diazonium salt intermediate. The synthesis would first require the introduction of a nitro group, its reduction to an amine, conversion of the amine to a diazonium salt, and finally, displacement of the diazonium group with bromide. youtube.com The sequence of these steps must be carefully planned in relation to other substitutions. libretexts.org

Halogenation of Vinylogous Esters: An advanced strategy involves the use of vinylogous esters as precursors. This method can be used for the regiodivergent synthesis of different haloresorcinol isomers from a common precursor, offering a pathway to differentiate the resorcinol's hydroxyl groups and enabling the synthesis of complex molecules. acs.org

Influence of Activating and Directing Groups on Aromatic Substitution Patterns

The outcome of electrophilic aromatic substitution is dictated by the electronic properties of the substituents already present on the benzene ring. fiveable.melumenlearning.com These groups influence both the reaction rate (reactivity) and the position of the new substituent (orientation).

Activating and Deactivating Groups:

Activating Groups: These are electron-donating groups (EDGs) that increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. lumenlearning.com They stabilize the positive charge of the arenium ion intermediate formed during the reaction. fiveable.me

Deactivating Groups: These are electron-withdrawing groups (EWGs) that decrease the ring's electron density, making it less reactive than benzene. fiveable.me

Directing Effects:

Ortho, Para-Directors: These groups direct the incoming electrophile to the positions adjacent (ortho) and opposite (para) to themselves. Nearly all activating groups, as well as the deactivating halogens, are ortho, para-directors. masterorganicchemistry.comorganicchemistrytutor.com

Meta-Directors: These groups direct the incoming electrophile to the meta position. Most deactivating groups are meta-directors. masterorganicchemistry.comorganicchemistrytutor.com

In the case of 5-methylresorcinol, the precursor to this compound, all three substituents powerfully influence the reaction. The two hydroxyl (-OH) groups and the methyl (-CH₃) group are all activating and ortho, para-directing. Their combined influence strongly activates the ring positions at C2, C4, and C6 for electrophilic attack. The target bromine at C4 is para to the C1-hydroxyl and ortho to the C3-hydroxyl and the C5-methyl group, making this a highly favored position. The primary synthetic challenge is not directing the bromine to the correct position, but rather achieving selective mono-bromination without substitution at the other highly activated C2 and C6 positions. wku.edu

Table 2: Substituent Effects in the Bromination of 5-Methylresorcinol

| Substituent (on Precursor) | Position | Type | Directing Effect | Mechanism of Influence |

|---|---|---|---|---|

| Hydroxyl (-OH) | 1 and 3 | Strongly Activating | Ortho, Para | +R (Resonance donation) > -I (Inductive withdrawal) |

| Methyl (-CH₃) | 5 | Weakly Activating | Ortho, Para | Inductive donation and Hyperconjugation |

Multi-Component Coupling Reactions and Derivatization from Precursors

The bromine atom in this compound serves as a versatile synthetic handle, transforming the molecule into a valuable precursor for building more complex structures. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

Synthesis via Coupling with Aromatic and Heteroaromatic Substrates

The C(sp²)-Br bond in this compound is ideally suited for a variety of cross-coupling reactions, allowing for the attachment of diverse molecular fragments.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as an aryl or heteroaryl boronic acid, to form a new C-C bond. It is widely used due to its mild conditions and tolerance of many functional groups. researchgate.netuzh.ch Reacting this compound with a suitable boronic acid can introduce a wide range of aromatic and heteroaromatic systems at the C4 position.

Sonogashira Coupling: This method couples the aryl bromide with a terminal alkyne, creating a C-C triple bond. nih.gov This introduces an alkynyl substituent, which is itself a versatile functional group for further transformations.

Hartwig-Buchwald Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. nih.gov It provides a direct route to synthesize various N-aryl derivatives starting from this compound.

Table 3: Key Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C(aryl)-C(aryl) | Pd(0) complex + Base | researchgate.netuzh.ch |

| Sonogashira | Terminal Alkyne | C(aryl)-C(alkynyl) | Pd(0) complex + Cu(I) salt + Base | nih.gov |

| Hartwig-Buchwald | Amine (R₂NH) | C(aryl)-N | Pd(0) complex + Base | nih.gov |

| Heck | Alkene | C(aryl)-C(alkenyl) | Pd(0) complex + Base | researchgate.net |

Construction of Complex Polycyclic Scaffolds Utilizing this compound

The derivatization methods described above are instrumental in the construction of larger, polycyclic, and pharmacologically relevant scaffolds. By strategically choosing the coupling partners, chemists can build intricate molecular architectures.

For instance, reacting 4-bromoresorcinol (B146125) with aldehydes can produce dibrominated resorcinol dimers, creating larger bridged molecules. nih.gov A similar strategy could be applied to this compound. Furthermore, intramolecular cross-coupling reactions can be designed by first attaching a chain with a suitable reactive terminus (e.g., a boronic acid or alkyne) to one of the hydroxyl groups, followed by a palladium-catalyzed cyclization to form a new ring fused to the original benzene ring.

The use of brominated aromatic cores as platforms for building functional materials is a common strategy. nih.gov For example, brominated polycyclic aromatic hydrocarbons are used in cross-coupling reactions to synthesize donor-acceptor materials with specific optoelectronic properties for applications like OLEDs. nih.gov In the same vein, this compound can serve as the central acceptor or donor unit in the synthesis of complex functional molecules, where the bromine atom provides the crucial connection point for molecular elaboration.

Strategies for Chiral Induction in Syntheses Involving 1,3-Diol Units

The synthesis of chiral 1,3-diols is a significant area of research, as these structural motifs are core components of numerous biologically active molecules and natural products. acs.orgrsc.org Achieving high enantiomeric purity is a primary challenge due to the potential for forming multiple diastereoisomers and enantiomers. acs.org Advanced strategies to control the stereochemistry of the two hydroxyl groups in a 1,3-relationship are critical for producing enantiomerically pure analogues of this compound.

A predominant and highly effective strategy involves the asymmetric reduction of a precursor β-hydroxy ketone or 1,3-diketone. acs.orgnih.gov This two-step approach first establishes one stereocenter via an asymmetric aldol (B89426) reaction, which is then followed by a stereoselective reduction of the ketone to form the second.

Key Asymmetric Reduction Methods:

Catalytic Hydrogenation: Asymmetric hydrogenation using chiral diphosphine/ruthenium complexes is a powerful method for the stereocontrolled reduction of β-keto esters, which can then be reduced to the corresponding chiral 1,3-diols with agents like LiAlH₄. sctunisie.org This approach has been shown to produce diols with near 99% enantiomeric excess (e.e.). sctunisie.org

Organocatalysis and Chemoenzymatic Synthesis: A novel approach utilizes a proline-derived organocatalyst with an additive like copper triflate (Cu(OTf)₂) to facilitate an asymmetric aldol reaction, yielding chiral 1,3-keto alcohols with very high enantiomeric excess (>99% ee). acs.orgnih.gov These intermediates can then be reduced to the desired chiral 1,3-diols. acs.orgnih.gov Combining organocatalytic and biocatalytic steps, such as enzymatic reductions, provides a powerful chemoenzymatic route to chiral 1,3-diols. nih.gov

Chiral Reagents: Chiral oxazaborolidine reagents, such as those derived from the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the asymmetric reduction of ketones, including chiral keto alcohols, to produce chiral diols with high enantioselectivity. acs.org

The table below summarizes various catalytic systems employed for the synthesis of chiral 1,3-diols, highlighting the precursor and the achieved enantiomeric purity.

| Precursor Compound | Catalytic System/Method | Product Type | Reported Enantiomeric Excess (ee) | Reference |

| β-Keto Ester | (R)- or (S)-BINAP-Ru(II) catalyst | β-Hydroxy Ester | >99% | sctunisie.org |

| Aldehydes & Cyclohexanone | Proline-derived organocatalyst & Cu(OTf)₂ | Chiral 1,3-Keto Alcohol | Almost >99% | acs.orgnih.gov |

| Chiral Keto Alcohols | Chiral Oxazaborolidine Reagents (CBS) | Chiral 1,3-Diol | High enantiomeric purity | acs.org |

| Aldehydes, Carboxylic Acids & Ylides | Rh(II)-catalyzed cascade reaction | Chiral 1,3-Dioxole | High enantioselectivity | nih.gov |

Sustainable and Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing sustainable and efficient catalytic processes. For a molecule like this compound, this involves improving the methods for introducing the bromine atom onto the aromatic ring.

Metal-Catalyzed Transformations for Carbon-Bromine Bond Formation

The formation of a carbon-bromine bond on an aromatic ring, such as in the synthesis of this compound, is a classic example of electrophilic aromatic substitution. ncert.nic.in While molecular bromine can be used, its high reactivity can be difficult to control and presents safety hazards. nih.govyoutube.com Metal catalysts, particularly Lewis acids like iron(III) bromide (FeBr₃) or anhydrous aluminium bromide (AlBr₃), are employed to increase the electrophilicity of bromine, enabling the reaction to proceed under controlled conditions. ncert.nic.insavemyexams.com

The catalyst functions by polarizing the bromine molecule (Br₂), creating a more potent electrophile (Br⁺ character). youtube.com This polarized complex is then attacked by the electron-rich phenol ring. The hydroxyl groups of the diol are strong activating groups, directing the incoming electrophile to the ortho and para positions. savemyexams.com In the case of 5-methylbenzene-1,3-diol (orcinol), the 4-position is activated by both hydroxyl groups and the methyl group, making it the primary site for substitution.

Activation: The Lewis acid catalyst (e.g., FeBr₃) coordinates with molecular bromine, polarizing the Br-Br bond.

Electrophilic Attack: The electron-rich aromatic ring attacks the partially positive bromine atom, forming a C-Br bond and a resonance-stabilized carbocation intermediate (sigma complex). youtube.com

Rearomatization: A base removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring.

Catalyst Regeneration: The protonated base reacts with the [FeBr₄]⁻ complex to regenerate the FeBr₃ catalyst and form HBr. youtube.com

This metal-catalyzed approach is a cornerstone of aryl bromide synthesis, providing a reliable method for producing compounds like this compound. ncert.nic.in

Emerging Green Chemical Methodologies for Phenolic Bromination

Concerns over the toxicity and hazards associated with liquid bromine have spurred the development of safer and more environmentally friendly bromination methods. nih.govcambridgescholars.com These "green" approaches often rely on solid brominating agents or the in situ generation of bromine, which avoids the handling and transport of hazardous Br₂. nih.govresearchgate.net

Key Green Bromination Reagents and Methods:

N-Bromosuccinimide (NBS): NBS is a versatile and widely used solid reagent for the bromination of activated aromatic compounds like phenols. cambridgescholars.com It offers milder reaction conditions and greater selectivity compared to molecular bromine. cambridgescholars.com

Bromide/Bromate (B103136) System: A mixture of potassium bromide (KBr) and potassium bromate (KBrO₃) in the presence of acid generates bromine in situ. chemrxiv.orgresearchgate.net This method is effective for the regioselective monobromination of activated aromatics and avoids the direct use of liquid bromine. researchgate.net The reaction is: KBrO₃ + 5KBr + 6H⁺ → 3Br₂ + 6K⁺ + 3H₂O. chemrxiv.org

Oxidative Bromination: Systems using a bromide salt (e.g., HBr or KBr) with a green oxidant like hydrogen peroxide (H₂O₂) or sodium hypochlorite (B82951) (NaOCl) can generate the active brominating species. nih.govrsc.org A protocol using H₂O₂/HBr in ethanol (B145695) has been developed for the rapid synthesis of bromophenols from arylboronic acids in a one-pot process. rsc.org

Continuous Flow Systems: Generating hazardous reagents like Br₂ in situ within a continuous flow microreactor significantly enhances safety by minimizing the amount of the hazardous substance present at any given time. nih.gov A protocol where NaOCl oxidizes HBr to generate Br₂ that immediately reacts with the substrate has been successfully demonstrated for polybrominating aromatic compounds. nih.gov

The following table compares various green bromination systems applicable to phenolic compounds.

| Brominating System | Reagents | Key Advantages | Reference |

| Solid Reagent | N-Bromosuccinimide (NBS) | Solid, easy to handle, mild conditions, selective. | cambridgescholars.com |

| In Situ Generation (Redox) | KBr / KBrO₃ / Acid | Avoids handling liquid Br₂, good for regioselective monobromination. | chemrxiv.orgresearchgate.net |

| In Situ Generation (Oxidative) | HBr / H₂O₂ | Uses a green oxidant, can be performed in "green" solvents like ethanol. | rsc.org |

| Continuous Flow | HBr / NaOCl | Enhanced safety, precise control over reaction conditions. | nih.gov |

These emerging methodologies represent significant progress toward making the synthesis of brominated phenols like this compound safer, more efficient, and more sustainable.

Detailed Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution is a cornerstone of organic chemistry, proceeding through a two-step mechanism. msu.edulibretexts.org The first, and typically rate-determining, step involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edulibretexts.org In the second, faster step, a proton is eliminated from the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. msu.edulibretexts.org

Investigation of Reaction Intermediates and Transition States

The stability of the arenium ion intermediate is a critical factor in determining the rate and regioselectivity of the reaction. For this compound, the hydroxyl groups, being powerful activating groups, significantly stabilize the positive charge in the arenium ion through resonance, particularly when the electrophilic attack occurs at positions ortho or para to them. The methyl group also contributes to stabilization through an inductive effect.

Substituent Electronic Effects on Reactivity and Selectivity

The reactivity and regioselectivity of electrophilic aromatic substitution on this compound are governed by the cumulative electronic effects of its substituents.

Hydroxyl Groups (-OH): These are strongly activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance. libretexts.org This effect significantly outweighs their inductive electron-withdrawing effect.

Methyl Group (-CH₃): This is an activating, ortho-, para-directing group primarily through an inductive effect, where it donates electron density to the ring.

Bromine Atom (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate.

The combined influence of these groups makes the aromatic ring of this compound highly activated towards electrophilic attack. The directing effects of the substituents are cooperative, strongly favoring substitution at the positions ortho and para to the powerful hydroxyl groups. Given the existing substitution pattern, the most probable sites for further electrophilic attack would be the remaining vacant positions on the ring that are ortho or para to the hydroxyl groups. For instance, in bromination reactions of phenols, polysubstitution is a common issue due to the high activation of the ring, often requiring milder reaction conditions to achieve monosubstitution. libretexts.orgsavemyexams.com

Reaction Rate Studies and Thermodynamic Considerations

The rate of electrophilic aromatic substitution reactions is highly dependent on the nature of the substituents present on the aromatic ring. The presence of multiple activating groups in this compound suggests that it will undergo EAS reactions at a significantly faster rate than benzene.

Kinetic studies on the halogenation of phenols and their derivatives have provided quantitative data on the influence of substituents. For example, the bromination of phenol is extremely fast, and the presence of additional activating groups would be expected to further increase the reaction rate. While specific kinetic data for this compound is scarce, studies on the bromination of other resorcinol derivatives have been conducted. masterorganicchemistry.com These studies often reveal complex kinetics, sometimes involving rearrangements catalyzed by the hydrogen bromide generated during the reaction. masterorganicchemistry.com

Below is a hypothetical data table illustrating the kind of kinetic data that would be relevant for understanding the reactivity of this compound in an electrophilic bromination reaction, compared to related compounds.

| Compound | Relative Rate of Bromination (Hypothetical) | Major Product(s) (Predicted) |

|---|---|---|

| Phenol | 1.0 x 10⁹ | 2,4,6-Tribromophenol |

| 5-Methylresorcinol | > 1.0 x 10¹⁰ | Poly-brominated products |

| This compound | Very High | Further bromination at available ortho/para positions |

Intramolecular Rearrangements and Tautomeric Equilibria within Brominated Resorcinols

Substituted phenols and resorcinols can exhibit interesting dynamic behaviors, including intramolecular rearrangements and tautomerism.

Hydrogen bromide, often generated in situ during bromination reactions, can catalyze rearrangements of the bromine substituent on the aromatic ring. masterorganicchemistry.com This has been observed in the bromination of some resorcinol derivatives, where the initial product may rearrange to a more thermodynamically stable isomer. masterorganicchemistry.com While specific studies on such rearrangements for this compound are not documented, the potential for such processes exists, especially under acidic conditions.

Furthermore, the presence of hydroxyl groups raises the possibility of keto-enol tautomerism. libretexts.orgyoutube.com In this equilibrium, the phenolic 'enol' form can interconvert to a cyclohexadienone 'keto' form. For most simple phenols, the enol form is overwhelmingly favored due to the stability conferred by aromaticity. libretexts.org However, the equilibrium can be influenced by factors such as substitution and solvent. youtube.com In the case of this compound, the presence of multiple hydroxyl groups could potentially lead to more complex tautomeric equilibria, including the formation of quinone-like structures. Intramolecular hydrogen bonding between the hydroxyl groups and with the bromine atom could also play a role in stabilizing particular tautomeric forms. youtube.com

Comprehensive Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced ¹H NMR and ¹³C NMR Techniques for Positional Assignment

A complete analysis using ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy is fundamental for confirming the molecular structure of 4-Bromo-5-methylbenzene-1,3-diol. This would involve determining the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) for each unique proton and carbon atom in the molecule.

For this compound, one would expect to see distinct signals corresponding to the two aromatic protons, the methyl group protons, and the two hydroxyl protons in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum should display seven unique signals for the six carbons of the benzene (B151609) ring and the one methyl carbon. The chemical shift of the carbon atom bonded to the bromine (ipso-carbon) is influenced by the 'heavy atom effect,' which can cause an upfield shift compared to what electronegativity alone would suggest stackexchange.com. However, without experimental spectra, precise assignment of these signals is not possible.

Multidimensional NMR Correlation Experiments (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify which aromatic protons are adjacent.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2- and 3-bond) correlations between protons and carbons, which would confirm the substitution pattern on the aromatic ring. For instance, it would show correlations between the methyl protons and the adjacent ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close in space, further confirming the structure.

Specific experimental data from these multidimensional NMR techniques for this compound are not available in the reviewed sources.

Infrared and Raman Vibrational Spectroscopy

Analysis of Characteristic Functional Group Frequencies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the expected characteristic absorption bands would include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹ due to the hydroxyl (-OH) groups.

C-H stretching (aromatic and alkyl): Signals for aromatic C-H would appear just above 3000 cm⁻¹, while the methyl group's C-H stretching would be just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-Br stretching: A strong absorption typically found in the lower frequency region of the spectrum (500-600 cm⁻¹).

While IR spectra for related compounds like 3,5-dibromobenzyl bromide are available nist.gov, a specific, published IR or Raman spectrum for this compound could not be found.

Hydrogen Bonding Network Probing through Vibrational Signatures

The presence of two hydroxyl groups on the benzene ring allows for the formation of intra- and intermolecular hydrogen bonds. The precise position and shape of the O-H stretching band in the IR spectrum can provide significant insight into the nature and extent of this hydrogen bonding network in the solid state or in solution. A broad O-H band is a strong indicator of hydrogen bonding. Without the actual spectrum, a detailed analysis of the hydrogen bonding network is purely speculative.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like benzene rings. The spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of a substituted phenol (B47542). The position and intensity of these absorptions are influenced by the substituents on the benzene ring (bromo, methyl, and hydroxyl groups). Databases of UV/Vis spectra for aromatic compounds exist science-softcon.de, but specific data for the target molecule were not located in the search results.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique to determine the elemental composition of a molecule with high accuracy and to elucidate its fragmentation pathways upon ionization thermofisher.comnih.govnih.gov. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), would result in a distinctive M and M+2 isotopic signature for the molecular ion and any bromine-containing fragments libretexts.orgyoutube.com.

A detailed experimental HRMS fragmentation analysis of this compound has not been reported in the available literature. However, the fragmentation of phenols and brominated aromatic compounds generally involves initial cleavages such as the loss of the bromine atom, hydroxyl groups, or small neutral molecules like CO youtube.comlibretexts.org. For phenols, a strong molecular ion peak is often observed, and fragmentation can proceed through the loss of a formyl radical (HCO·) or carbon monoxide (CO) youtube.com. The fragmentation of brominated diphenyl ethers has been shown to be dependent on the bromine substitution pattern nih.gov.

Table 1: Predicted HRMS Data for this compound (C7H7BrO2) (Note: This table is predictive and not based on experimental data.)

| Ion Formula | m/z (monoisotopic) | Description |

|---|---|---|

| [C7H779BrO2]+ | 201.9651 | Molecular ion with 79Br |

| [C7H781BrO2]+ | 203.9631 | Molecular ion with 81Br |

| [C7H6O2]+ | 122.0368 | Loss of Br radical |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

No published single-crystal X-ray diffraction data, including unit cell parameters and the crystal system, for this compound could be located in the scientific literature. For related compounds, such as resorcinol (B1680541), it crystallizes from benzene as colorless needles wikipedia.org. The crystal structure of 1,3-dibenzoyloxy benzene has been reported to be monoclinic with the space group P21/c researchgate.net.

Table 2: Crystallographic Data for this compound (Note: Data not available in the literature.)

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (Å3) | Not Determined |

The solid-state architecture of this compound would be governed by a combination of intermolecular interactions. The hydroxyl groups are strong hydrogen bond donors and acceptors, leading to the formation of hydrogen-bonded networks. The bromine atom can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species mdpi.com. Additionally, the aromatic ring allows for π-stacking interactions.

While specific details for this compound are unavailable, studies on substituted phenols and brominated compounds provide a framework for the expected interactions. For instance, the crystal packing of some substituted phenols is dominated by the formation of helical hydrogen-bonded arrays acs.org. Halogen bonding and π-π stacking interactions have been shown to be significant in the crystal packing of other halogenated molecules acs.org.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice mdpi.comacs.org. It maps the electron distribution of a molecule in a crystal, allowing for the identification and quantification of different types of intermolecular contacts, such as hydrogen bonds, halogen bonds, and van der Waals forces.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-methylresorcinol |

| Phenol |

| Resorcinol |

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Geometry Optimization and Conformational Analysis

No published studies were found that have performed geometry optimization or conformational analysis of 4-Bromo-5-methylbenzene-1,3-diol using DFT or any other computational method.

Frontier Molecular Orbital (FMO) Energies and Distribution (HOMO-LUMO Gap)

There is no available research data on the Frontier Molecular Orbital energies or the HOMO-LUMO gap of this compound.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Charge Delocalization

A Natural Bond Orbital (NBO) analysis for this compound has not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

No studies detailing the Molecular Electrostatic Potential (MEP) mapping of this compound are available.

Simulation of Spectroscopic Properties

Prediction of NMR Chemical Shifts and Coupling Constants

There are no published computational studies that predict the NMR chemical shifts and coupling constants for this compound.

Computational Vibrational Spectroscopy (IR, Raman)

Computational vibrational spectroscopy is a cornerstone of theoretical analysis, providing a detailed assignment of the infrared (IR) and Raman spectra of this compound. By employing methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), the vibrational frequencies and their corresponding intensities can be calculated. nih.govresearchgate.net These calculations are performed on the optimized molecular geometry in the gaseous phase. The theoretical spectra are often scaled by a factor to account for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data. nih.gov

The analysis of the calculated vibrational modes allows for the unambiguous assignment of each peak in the experimental spectra to specific molecular motions. For this compound, these modes include stretching, bending, and torsional vibrations of its functional groups and the benzene (B151609) ring.

Interactive Data Table: Calculated Vibrational Modes for this compound

| Vibrational Mode | Description | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch | Stretching of the hydroxyl groups. | 3600-3200 (often broad in experimental spectra due to hydrogen bonding) |

| C-H Stretch (Aromatic) | Stretching of the C-H bonds on the benzene ring. | 3100-3000 |

| C-H Stretch (Methyl) | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. | 2980-2870 |

| C=C Stretch (Aromatic) | In-plane stretching of the carbon-carbon bonds within the benzene ring. | 1620-1450 |

| C-O Stretch | Stretching of the carbon-oxygen bonds of the diol. | 1300-1200 |

| C-Br Stretch | Stretching of the carbon-bromine bond. | 680-515 |

| O-H Bend | In-plane bending of the hydroxyl groups. | 1440-1395 |

| C-H Bend (Methyl) | Bending vibrations of the methyl group. | 1470-1370 |

Note: The expected wavenumber ranges are based on general spectroscopic principles and data from related compounds. Actual calculated values would be specific to the computational model used.

UV-Vis Spectral Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules like this compound. nih.gov These calculations predict the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. The simulation provides information on the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π). nih.gov For substituted phenols and resorcinols, the electronic transitions are typically dominated by π→π transitions within the aromatic ring. The substituents (-Br, -CH₃, -OH) can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted benzene.

Interactive Data Table: Simulated Electronic Transitions for this compound

| Transition | Description | Calculated λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital | Illustrative: ~280 | Illustrative: ~0.05 |

| HOMO-1 → LUMO | Transition from the orbital below HOMO to LUMO | Illustrative: ~250 | Illustrative: ~0.12 |

| HOMO → LUMO+1 | Transition from HOMO to the orbital above LUMO | Illustrative: ~230 | Illustrative: ~0.02 |

Note: The values presented are illustrative and represent the type of data generated by TD-DFT calculations. The actual values would depend on the specific computational methodology.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides invaluable tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms involving this compound.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can locate the geometry of the TS and confirm it by frequency calculations, where a single imaginary frequency corresponding to the reaction coordinate is found. jmchemsci.com Once the TS is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface. nih.gov

Intermolecular Interaction Analysis using Computational Methods

The crystalline structure and bulk properties of this compound are governed by intermolecular interactions. Computational methods can quantify these non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. The hydroxyl groups of the molecule are expected to be strong hydrogen bond donors and acceptors. The bromine atom can participate in halogen bonding, and the aromatic ring can engage in π-π stacking interactions.

Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize these interactions. NBO analysis, for instance, can reveal charge transfer between orbitals that signifies a stabilizing interaction. nih.gov

Studies of Aromaticity and Electronic Delocalization

The aromaticity of the benzene ring in this compound is a key feature influencing its stability and reactivity. Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can assess how the substituents (-Br, -CH₃, -OH) affect the degree of electronic delocalization within the ring. The Electron Localization Function (ELF) is another tool that provides a visual representation of electron pairing and delocalization, offering insights into the aromatic character. nih.gov

Advanced Applications in Chemical Synthesis and Materials Science

4-Bromo-5-methylbenzene-1,3-diol as a Versatile Synthetic Intermediate

The reactivity of this compound is dictated by its distinct functional groups. The hydroxyl groups activate the aromatic ring towards electrophilic substitution and can also be derivatized to form ethers or esters. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methyl group, while less reactive, can influence the electronic properties and solubility of the resulting molecules. This combination of functionalities makes it a versatile precursor in several areas of chemical synthesis.

Precursor in the Construction of Phenanthrene Systems

While direct, documented syntheses of phenanthrene systems specifically from this compound are not extensively reported in the literature, its structure suggests a plausible role as a precursor through established synthetic strategies for polycyclic aromatic hydrocarbons. One potential pathway involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to first construct a stilbene derivative. The bromine atom on the resorcinol (B1680541) ring can readily participate in these reactions.

For instance, a Suzuki coupling with a vinylboronic acid or a Heck coupling with a styrene derivative could be employed to form a stilbene intermediate. This intermediate, possessing the core structure of 1,2-diphenylethylene, could then undergo an intramolecular cyclization to form the phenanthrene skeleton. A common method for this transformation is photocyclization, often referred to as the Mallory reaction, which proceeds via a dihydrophenanthrene intermediate that is subsequently oxidized to the aromatic phenanthrene. rsc.orgbeilstein-journals.orgorganicreactions.orgnih.gov

Another potential strategy is the intramolecular Heck reaction. wikipedia.orgorganicreactions.orgespublisher.com In this approach, a suitably designed precursor, synthesized from this compound, containing both the aryl bromide and an appropriately positioned alkene, could undergo palladium-catalyzed intramolecular cyclization to directly form the phenanthrene ring system. The success of these hypothetical routes would depend on the specific reaction conditions and the compatibility of the hydroxyl and methyl groups with the catalytic cycles.

| Synthetic Strategy | Key Reaction | Intermediate |

| Cross-Coupling followed by Photocyclization | Suzuki or Heck Reaction | Stilbene derivative |

| Intramolecular Cyclization | Intramolecular Heck Reaction | Alkene-substituted aryl bromide |

Building Block for Azo Dye Architectures

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which then undergoes an electrophilic substitution reaction with an electron-rich coupling component. Resorcinol and its derivatives are excellent coupling components due to the activating effect of their hydroxyl groups.

This compound is expected to be a highly reactive coupling component. The two hydroxyl groups strongly activate the aromatic ring, directing the incoming diazonium salt to the positions ortho and para to them. The presence of the methyl and bromo substituents would influence the exact position of coupling and the final properties of the dye. The general process for synthesizing an azo dye using a resorcinol derivative involves the reaction of a diazonium salt with the resorcinol in a coupling reaction. This reaction is a cornerstone in the development of industrial organic chemistry. Most diazonium salts are prepared in an acidic medium at low temperatures and used immediately. The coupling component, in this case, a derivative of resorcinol, is rich in electrons and reacts with the diazonium salt as an electrophile. nih.gov

The resulting azo dyes derived from this compound would have their color (chromophoric properties) modulated by the electronic effects of the bromo and methyl groups, as well as by the nature of the aromatic ring from the diazonium salt. These dyes could find applications in various fields, including textiles, printing, and as indicators.

Utilization in the Formation of Resorcinol-Based Cavitands

Resorcinol-based cavitands are a class of macrocyclic host molecules with a defined, rigid cavity capable of encapsulating smaller guest molecules. These are typically synthesized from resorcinarenes, which are themselves formed by the acid-catalyzed condensation of resorcinol with an aldehyde. nih.gov The resulting cyclic tetramer possesses a bowl-shaped structure with hydroxyl groups on the upper rim.

This compound can be utilized as a substituted resorcinol monomer in the synthesis of resorcinarenes. The condensation with an aldehyde would lead to a resorcinarene with four 4-bromo-5-methyl-1,3-phenylene units. The presence of the bromo and methyl groups on the resorcinarene framework would modify the electronic properties and the shape of the cavity, potentially leading to altered guest-binding selectivity.

Furthermore, the bromine atoms on the upper rim of the resulting cavitand serve as synthetic handles for further functionalization. Through reactions such as Suzuki or Sonogashira coupling, various groups can be introduced to extend the cavity, attach recognition sites, or link multiple cavitands together to form more complex supramolecular architectures. This post-synthetic modification allows for the fine-tuning of the cavitand's properties for specific applications in molecular recognition, sensing, and catalysis. The synthesis of these cavitands often involves a multi-step process starting with the formation of the resorcinarene framework, followed by the introduction of functional groups. ed.ac.uk

Development of Functional Materials Incorporating Methylresorcinol Derivatives

The incorporation of substituted resorcinol units, such as this compound, into polymeric and supramolecular structures is a promising strategy for the development of advanced functional materials. The specific substituents on the resorcinol ring can impart desired properties to the final material, such as altered porosity, enhanced thermal stability, or liquid crystalline behavior.

Synthesis of Organic Aerogels from Resorcinol Precursors

Organic aerogels are a class of low-density, highly porous materials with large surface areas. Resorcinol-formaldehyde (RF) aerogels are among the most well-studied organic aerogels and are synthesized through a sol-gel polycondensation reaction between resorcinol and formaldehyde. These materials can be pyrolyzed to produce carbon aerogels, which have applications in energy storage, catalysis, and adsorption.

The use of 5-methylresorcinol in the synthesis of RF aerogels has been shown to produce materials with controllable porosity and particle characteristics. rsc.org The methyl group influences the polycondensation process and the resulting network structure of the aerogel. It is anticipated that this compound could also be used as a precursor in the synthesis of organic aerogels. The presence of the methyl group would likely contribute to the control of the porous structure, while the bromine atom could introduce additional functionality. For example, the bromine atoms could serve as sites for post-synthesis modification of the aerogel, allowing for the covalent attachment of other molecules or nanoparticles. The sol-gel synthesis conditions, such as pH and the formaldehyde-to-resorcinol ratio, are critical parameters that affect the final texture of the material. wikipedia.org

| Precursor | Resulting Aerogel | Potential Advantage |

| Resorcinol | Resorcinol-Formaldehyde (RF) Aerogel | Well-established synthesis |

| 5-Methylresorcinol | Methylresorcinol-Formaldehyde Aerogel | Controllable porosity |

| This compound | Bromo-methylresorcinol-Formaldehyde Aerogel | Post-synthesis functionalization |

Design of Liquid Crystalline Phases Based on Substituted Resorcinol Units

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules that exhibit liquid crystalline phases (mesogens) often have an anisotropic, elongated or disc-like shape. Resorcinol is a versatile building block for the synthesis of "bent-core" or "V-shaped" liquid crystals. nih.govprinceton.edu In these molecules, the 1,3-disubstituted benzene (B151609) ring of resorcinol forms the central core, to which two rigid, rod-like mesogenic arms are attached.

Exploration of Structure-Reactivity Relationships for New Chemical Entities

The chemical scaffold of this compound, a substituted resorcinol, presents a versatile platform for the generation of new chemical entities. The interplay of its substituent groups—two activating hydroxyl groups, a weakly activating methyl group, and a deactivating but ortho-, para-directing bromo group—governs its reactivity and provides a framework for systematic structural modifications. Understanding the structure-reactivity relationships (SRRs) is paramount in leveraging this compound as a building block in chemical synthesis and materials science. This involves a detailed analysis of how electronic and steric effects of the substituents influence the molecule's reactivity and, consequently, the properties of its derivatives.

The exploration of SRRs for new chemical entities derived from this compound can be systematically approached by modifying the core structure and evaluating the impact of these modifications on biological activity or material properties. A common strategy involves using the hydroxyl groups as points for derivatization, such as through etherification or esterification, or by introducing new substituents onto the aromatic ring via electrophilic substitution.

A pertinent example of how the brominated resorcinol scaffold can be utilized is in the synthesis of antimicrobial agents. For instance, dibrominated resorcinol dimers have been synthesized by reacting 4-bromoresorcinol (B146125) with various aldehydes. Subsequent selective dehalogenation can yield monobrominated and non-brominated analogues. The biological evaluation of these dimers against various microbial strains provides valuable data for establishing SRRs. One such study revealed that a specific dimer, 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol), exhibited potent antibacterial activity. mdpi.com This highlights the significance of the brominated resorcinol moiety in conferring antimicrobial properties.

Another area of application for brominated phenols, a class of compounds to which this compound belongs, is in the development of enzyme inhibitors. The synthesis of novel bromophenol derivatives containing diaryl methane structures has been explored, and their inhibitory effects on enzymes such as carbonic anhydrase (CA) and acetylcholinesterase (AChE) have been investigated. chemicalbook.com The data from such studies, which systematically vary the substitution patterns on the aromatic rings, are crucial for elucidating the structural requirements for potent enzyme inhibition. The inhibitory activities, often expressed as inhibition constant (Ki) values, allow for a quantitative assessment of the SRR.

The following interactive data table summarizes the inhibitory activities of a series of synthesized bromophenol derivatives against human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase (AChE). While not derived directly from this compound, these compounds share the core bromophenol structure and serve as a valuable model for understanding the structure-activity relationships of this class of molecules. The data illustrates how modifications to the substitution pattern on the aromatic ring can significantly impact the inhibitory potency and selectivity against different enzymes.

| Compound | Structure | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | AChE (Kᵢ, nM) |

| 18 | 4-Bromo-5-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol | 10.34 ± 1.21 | 5.18 ± 0.58 | 15.63 ± 2.64 |

| 19 | 4-Bromo-5-(5-bromo-2-hydroxybenzyl)benzene-1,2-diol | 25.67 ± 4.58 | 15.05 ± 1.07 | 24.86 ± 5.30 |

| 20 | 4-Bromo-5-(4-bromo-2,5-dihydroxybenzyl)benzene-1,2-diol | 2.53 ± 0.25 | 1.63 ± 0.11 | 6.54 ± 1.03 |

| 21 | 4-Bromo-5-(2,5-dihydroxybenzyl)benzene-1,2-diol | 5.42 ± 0.83 | 3.27 ± 0.44 | 9.81 ± 1.55 |

Data sourced from a study on novel bromophenol derivatives and their enzyme inhibition effects. chemicalbook.com

Furthermore, the principles of Quantitative Structure-Activity Relationship (QSAR) can be applied to systematically explore the SRRs of derivatives of this compound. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net By generating a library of derivatives with varied physicochemical properties (e.g., lipophilicity, electronic parameters, steric parameters) and measuring their biological activities, it is possible to develop predictive QSAR models. These models can then be used to design new compounds with enhanced potency and selectivity, thereby accelerating the discovery of new chemical entities for various applications.

In the context of materials science, the reactivity of the this compound scaffold can be exploited for the synthesis of novel polymers and macrocycles. For example, the condensation reaction of resorcinol derivatives with aldehydes is a well-established method for producing calixarenes, a class of macrocyclic compounds with applications in host-guest chemistry and sensing. rsc.org The presence of the bromo and methyl substituents on the this compound ring would influence the conformation and properties of the resulting calixarene, potentially leading to new materials with unique recognition and binding capabilities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.